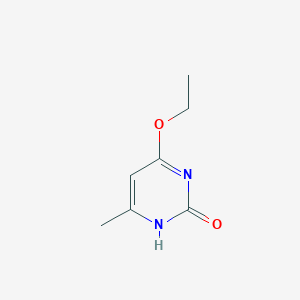
ethyl 4-bromo-7-chloro-1-methyl-1H-indole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-bromo-7-chloro-1-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-7-chloro-1-methyl-1H-indole-2-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and chlorination of an indole derivative, followed by esterification. For instance, the Fischer indole synthesis can be employed to construct the indole core, which is then functionalized with bromine and chlorine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the bromination, chlorination, and esterification processes efficiently .
化学反応の分析
Types of Reactions
Ethyl 4-bromo-7-chloro-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogens.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation can produce indole oxides .
科学的研究の応用
Ethyl 4-bromo-7-chloro-1-methyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ethyl 4-bromo-7-chloro-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s halogenated indole structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- Ethyl 5-bromo-1H-indole-2-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
Ethyl 4-bromo-7-chloro-1-methyl-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse applications in research and industry .
特性
分子式 |
C12H11BrClNO2 |
|---|---|
分子量 |
316.58 g/mol |
IUPAC名 |
ethyl 4-bromo-7-chloro-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C12H11BrClNO2/c1-3-17-12(16)10-6-7-8(13)4-5-9(14)11(7)15(10)2/h4-6H,3H2,1-2H3 |
InChIキー |
PKILVUSJIFUKNU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2N1C)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


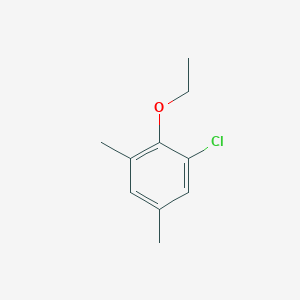


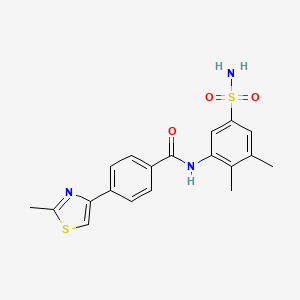
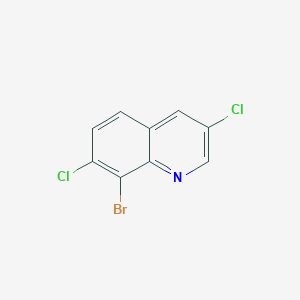
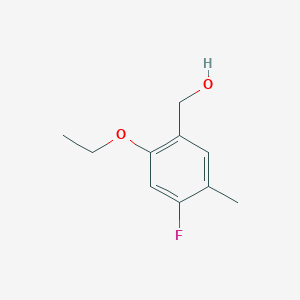
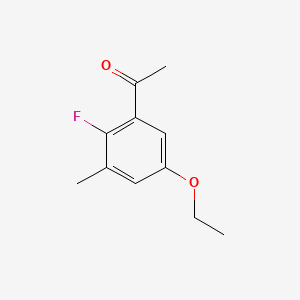
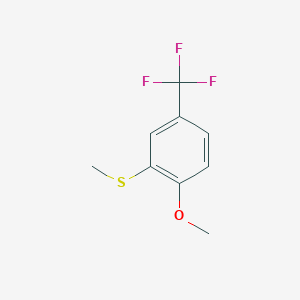

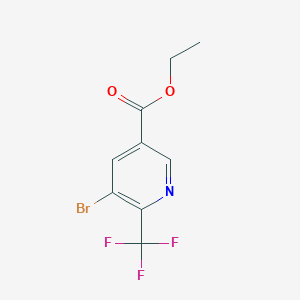
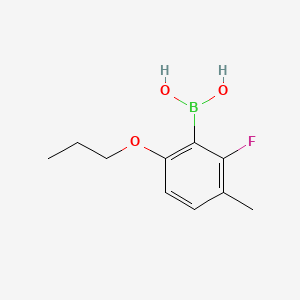
![Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)
